molecular formula C10H7FN2O2 B15328997 2-Amino-6-fluoroquinoline-3-carboxylic acid

2-Amino-6-fluoroquinoline-3-carboxylic acid

Cat. No.: B15328997
M. Wt: 206.17 g/mol
InChI Key: PFHOWQGWYSBYDS-UHFFFAOYSA-N
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Description

2-Amino-6-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and other unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoroquinoline-3-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 1-(t-butyloxycarbonyl)-4-aminopiperidin-4-carboxylic acid with 3-fluoro-6-methoxy-4-(oxyran-2-yl)quinoline, followed by the elimination of the protective group and alkylation of the piperidinyl fragment .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-6-fluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolines.

    Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.

    Medicine: Investigated for its potential use in developing new drugs, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing a covalent enzyme-DNA complex, it leads to the cleavage of DNA strands, ultimately resulting in bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .

Comparison with Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Comparison: 2-Amino-6-fluoroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which can result in different biological activities compared to other fluoroquinolones. For instance, the presence of the amino group at the 2-position and the carboxylic acid group at the 3-position can influence its interaction with biological targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

2-amino-6-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15)

InChI Key

PFHOWQGWYSBYDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)C(=O)O)N

Origin of Product

United States

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